molecular formula C9H10O3 B12299388 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone

Cat. No.: B12299388
M. Wt: 166.17 g/mol
InChI Key: CEKCNQSWPNISHG-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone is an organic compound with the chemical formula C9H10O3. It is a colorless crystalline solid with a melting point of 89-92°C and a boiling point of 363-366°C . This compound is known for its hydroxyl and hydroxymethyl functional groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with formaldehyde under basic conditions to introduce the hydroxymethyl group at the para position . The reaction typically proceeds as follows:

  • Dissolve 2-hydroxyacetophenone in a suitable solvent such as ethanol.
  • Add formaldehyde and a base such as sodium hydroxide to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 1-[2-Hydroxy-4-(carboxymethyl)phenyl]ethanone.

    Reduction: 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanol.

    Substitution: 1-[2-Hydroxy-4-(alkoxymethyl)phenyl]ethanone.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone can be compared with other similar compounds, such as:

The presence of both hydroxyl and hydroxymethyl groups in this compound makes it unique and more versatile for various applications.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-[2-hydroxy-4-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,10,12H,5H2,1H3

InChI Key

CEKCNQSWPNISHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CO)O

Origin of Product

United States

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